
2-PCCA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PCCA is a GPR88 agonist.
Scientific Research Applications
1. Gene Expression Analysis
2-PCCA is extensively used in gene expression analysis, particularly in real-time quantitative PCR experiments. The 2(-Delta Delta C(T)) method, a variation of 2-PCCA, is significant for analyzing relative changes in gene expression. This method is essential in understanding gene behavior under different conditions, contributing to numerous fields like genetics, molecular biology, and disease research (Livak & Schmittgen, 2001).
2. Chemical and Biomolecular Sensors
2-PCCA finds applications in the development of chemical sensors, particularly for sensing pH and ionic strength. Photonic crystal materials made of 2-PCCA are used to detect changes in environmental conditions, which is vital for chemical analysis and environmental monitoring (Lee & Asher, 2000). Additionally, 2-PCCA-based sensors are employed in detecting glucose levels in urine, offering a more accurate and cost-effective approach than traditional methods (Yan et al., 2016).
3. Computational Life Science
Robust Perron Cluster Analysis (PCCA+), derived from 2-PCCA principles, is utilized in various computational life science applications. It's particularly influential in drug design, gene expression data analysis, and clustering of HIV protease inhibitors, showcasing its versatility in computational biology and bioinformatics (Weber & Kube, 2005).
4. Photonic Crystal Sensing Materials
2-PCCA is pivotal in creating photonic crystal sensing materials for detecting substances like Pb2+. The material's ability to change hydrogel volume in response to specific stimuli is crucial for environmental monitoring and safety applications (Goponenko & Asher, 2005).
5. Propionyl-CoA Carboxylase Studies
Research on Propionyl-CoA Carboxylase (PCC), which is encoded by the PCCA gene, is another application of 2-PCCA. Understanding the structure and function of PCC is essential for comprehending and treating propionic acidemia, a metabolic disorder (Wongkittichote, Ah Mew, & Chapman, 2017).
6. High-Dimensional Image Processing
2SDR (Two-stage Dimension Reduction), associated with 2-PCCA, is instrumental in image reconstruction from high-dimensional noisy image data. This application is crucial in fields like cryogenic electron microscopy, where accurate image reconstruction is essential for structural biology and related disciplines (Chung et al., 2019).
7. Detection of Organophosphorus Compounds
2-PCCA-based materials are used to detect organophosphorus compounds like parathion in aqueous solutions. This application is significant in environmental monitoring and safety, ensuring water quality and detecting pollutants (Walker & Asher, 2005).
properties
CAS RN |
1287205-42-8 |
|---|---|
Product Name |
2-PCCA |
Molecular Formula |
C30H37N3O |
Molecular Weight |
455.65 |
IUPAC Name |
(1R,2R)-N-[(2S,3S)-2-Amino-3-methylpentyl]-N-(4'-propyl[1,1'-biphenyl]-4-yl)-2-(2-pyridinyl)-cyclopropanecarboxamide |
InChI |
InChI=1S/C30H37N3O/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3/t21-,26+,27+,28+/m0/s1 |
InChI Key |
OBGKRTYDTRUMGO-RFNYNIMXSA-N |
SMILES |
O=C([C@H]1[C@H](C2=NC=CC=C2)C1)N(C[C@@H](N)[C@@H](C)CC)C3=CC=C(C4=CC=C(CCC)C=C4)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2PCCA; 2 PCCA; 2-PCCA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)
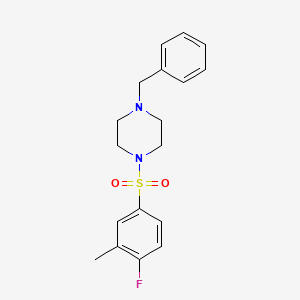
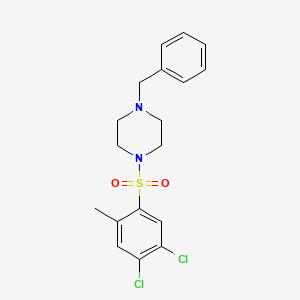
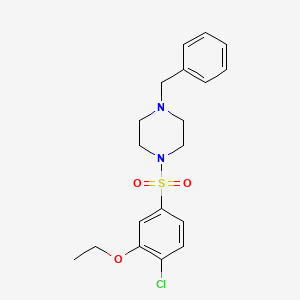
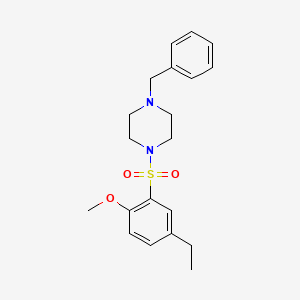
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)
![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)
![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)
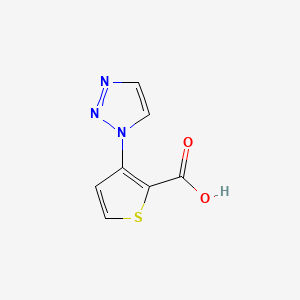
![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)